pKa Shift Enables Acidic pH Measurement Where Carboxyfluorescein and BCECF Fail
5(6)-Carboxy-2',7'-dichlorofluorescein exhibits an effective pKa of 4.2 under dual-excitation ratiometric conditions (495/440 nm), making it suitable for pH measurements in the 4–5 range [1]. In contrast, standard carboxyfluorescein has a pKa of ~6.4–6.5 and BCECF has a pKa of ~6.98, both of which are optimized for near-neutral cytosolic pH measurements and exhibit minimal sensitivity in acidic compartments [2].
| Evidence Dimension | pKa value for pH sensitivity |
|---|---|
| Target Compound Data | Effective pKa = 4.2 (495/440 nm dual-excitation ratio) |
| Comparator Or Baseline | Carboxyfluorescein pKa ~6.4–6.5; BCECF pKa ~6.98 |
| Quantified Difference | CDCF pKa is approximately 2.2–2.8 units lower than comparators |
| Conditions | Microspectrofluorometry; dual-excitation wavelength ratio method at 495/440 nm |
Why This Matters
This pKa differential is the decisive factor for researchers studying acidic organelles (lysosomes, endosomes) or pathological acidosis; using a higher-pKa probe would yield little to no fluorescence change in the target pH range.
- [1] Nedergaard M, et al. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. Anal Biochem. 1990 May 15;187(1):109-14. doi: 10.1016/0003-2697(90)90425-9. View Source
- [2] Thermo Fisher Scientific. Esterase substrates for cell viability studies—Table 15.1. Carboxyfluorescein diacetate (5(6)-CFDA, C195) pKa = 6.4. View Source
